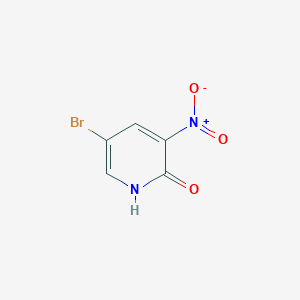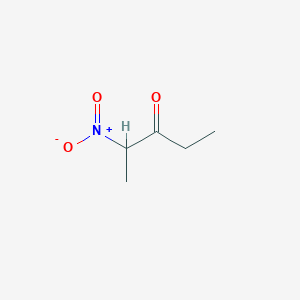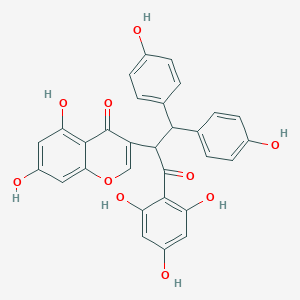
Chamaechromon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chamaechromon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Biflavonoiden und ihren chemischen Eigenschaften verwendet.
Biologie: this compound wird auf seine Anti-Hepatitis-B-Virus-Effekte und insektiziden Aktivitäten untersucht.
Industrie: Es wird bei der Entwicklung von natürlichen Insektiziden und antiviralen Mitteln eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:
Anti-Hepatitis-B-Virus-Effekte: this compound hemmt die Sekretion des Oberflächenantigens des Hepatitis-B-Virus, wodurch die Virusreplikation reduziert wird.
Insektizide Aktivitäten: Es stört die normalen physiologischen Prozesse von Insekten, was zu deren Tod führt.
Entzündungshemmende und anti-Krebs-Aktivitäten: this compound moduliert verschiedene Signalwege und molekulare Ziele, die an Entzündungen und der Progression von Krebs beteiligt sind.
Safety and Hazards
When handling Chamaechromone, it’s recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . In case of contact with eyes or skin, flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, seek immediate medical attention .
Wirkmechanismus
Chamaechromone exerts its effects through various mechanisms:
Anti-Hepatitis B Virus Effects: Chamaechromone inhibits the secretion of the surface antigen of the hepatitis B virus, thereby reducing viral replication.
Insecticidal Activities: It disrupts the normal physiological processes of insects, leading to their death.
Anti-Inflammatory and Anti-Cancer Activities: Chamaechromone modulates various signaling pathways and molecular targets involved in inflammation and cancer progression.
Biochemische Analyse
Biochemical Properties
Chamaechromone is a secondary metabolite of Stellera chamaejasme . It interacts with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Chamaechromone’s action involves a variety of processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Chamaechromone is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chamaechromone can be synthesized through various organic synthesis methods. One common approach involves the extraction of the compound from the roots of Stellera chamaejasme L. using solvents like methanol and ethyl acetate . The extract is then subjected to chromatographic techniques to isolate chamaechromone.
Industrial Production Methods: Industrial production of chamaechromone typically involves large-scale extraction from plant sources. The roots of Stellera chamaejasme L. are harvested, dried, and ground into a fine powder. The powder is then extracted using solvents, and the extract is purified through chromatographic methods to obtain chamaechromone in its pure form .
Analyse Chemischer Reaktionen
Reaktionstypen: Chamaechromon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, wie z. B. Dihydroflavonoide.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Reagenzien wie Halogene, Säuren und Basen können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroflavonoide und andere reduzierte Formen.
Substitution: Funktionalisierte Derivate mit verschiedenen Substituenten.
Vergleich Mit ähnlichen Verbindungen
Chamaechromon ist einzigartig unter den Biflavonoiden aufgrund seiner spezifischen biologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Neochamaejasmin B: Ein weiteres Biflavonoid, das aus Stellera chamaejasme L. isoliert wurde, bekannt für seine entzündungshemmenden Eigenschaften.
Chamaejasmenin B: Eine verwandte Verbindung mit ähnlichen anti-Krebs-Aktivitäten.
Chamaejasmenin C: Bekannt für seine antiviralen Wirkungen.
This compound zeichnet sich durch seine kombinierte Anti-Hepatitis-B-Virus- und insektizide Aktivität aus, was es zu einer wertvollen Verbindung für medizinische und landwirtschaftliche Anwendungen macht .
Eigenschaften
IUPAC Name |
3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKLIUIRQAMTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Chamaechromone and where is it found?
A1: Chamaechromone is a natural product classified as a biflavonoid. It is primarily isolated from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [, , , ]
Q2: What are the reported biological activities of Chamaechromone?
A2: Research suggests that Chamaechromone exhibits various biological activities, including:
- Antiviral activity: Studies show activity against Hepatitis B virus (HBV) by inhibiting HBsAg secretion. []
- Antifungal activity: Chamaechromone demonstrates inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, and Monilinia fructicola. [, ]
- Antibacterial activity: It shows activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. [, ]
- Nematicidal activity: Chamaechromone exhibits potent nematicidal activity against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, which are associated with pine wilt disease. []
- Aldose Reductase Inhibiting Activity: This activity suggests potential for addressing diabetic complications. []
Q3: How is Chamaechromone metabolized in the human body?
A3: Research using human liver microsomes identified one monohydroxylated and two monoglucuronidated metabolites of Chamaechromone, suggesting it undergoes both phase I and phase II metabolism. []
Q4: Which enzymes are primarily responsible for Chamaechromone metabolism?
A4: In vitro studies indicate that CYP1A2 is the main enzyme involved in Chamaechromone hydroxylation. Glucuronidation appears to be primarily catalyzed by UGT1A3, UGT1A7, UGT1A9, and UGT2B7. []
Q5: What is known about the pharmacokinetics of Chamaechromone?
A5: Studies in rats show that after oral administration of Chamaechromone, it is primarily excreted through feces (41.5%) with a smaller portion excreted in urine (1.84%). The majority of excretion occurs within 12-24 hours after administration. [] A separate pharmacokinetic study in rats using a UPLC-MS/MS method to analyze five flavonoids from Stellera chamaejasme L., including Chamaechromone, in rat plasma after oral administration of the ethyl acetate extract provided insights into their absorption, distribution, metabolism, and excretion properties. [] Further research is needed to fully elucidate the pharmacokinetic profile of Chamaechromone in humans.
Q6: What analytical techniques are commonly used for identifying and quantifying Chamaechromone?
A6: Several analytical methods are employed for characterizing and quantifying Chamaechromone, including:
- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection for separation and quantification of Chamaechromone in plant extracts. [, ]
- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for identifying and quantifying Chamaechromone and its metabolites in biological samples like urine, feces, and plasma. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation of Chamaechromone and its derivatives. [, , , , ]
Q7: Has the structure-activity relationship of Chamaechromone been investigated?
A7: A study investigating the antibacterial activity of neochamaejasmine B, a related compound, and its derivatives found that the hydroxyl group of neochamaejasmine B was a crucial site for its activity. This suggests that structural modifications affecting the hydroxyl groups in Chamaechromone could also impact its biological activity. [] More comprehensive SAR studies are needed to fully understand the relationship between structure and activity for Chamaechromone.
Q8: Are there any known methods for improving the bioavailability of Chamaechromone?
A8: A recent study revealed that neochamaejasmin B, a compound coexisting with Chamaechromone in Stellera chamaejasme L., can enhance the bioavailability of Chamaechromone. This enhancement is achieved by inhibiting MRP2 and BCRP, which are efflux transporters that can limit drug absorption. [] Further research exploring this interaction and other potential strategies for enhancing Chamaechromone bioavailability is warranted.
Q9: What are the potential environmental impacts of Chamaechromone?
A9: While Chamaechromone exhibits potent nematicidal activity against pests like Bursaphelenchus xylophilus, further research is needed to understand its long-term environmental impact and potential effects on non-target organisms. Exploring sustainable extraction methods and waste management strategies for Stellera chamaejasme L. is crucial to minimize any negative environmental consequences. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
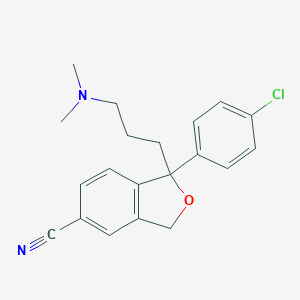
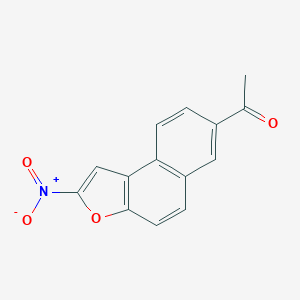
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)




